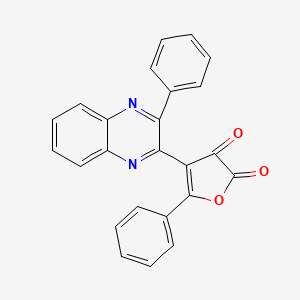
2,4,6-Tris(3-bromopropyl)-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tris(3-bromopropyl)-1,3,5-triazine is a chemical compound with the molecular formula C12H21Br3N3. It is a derivative of 1,3,5-triazine, where three bromopropyl groups are attached to the triazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(3-bromopropyl)-1,3,5-triazine typically involves the reaction of 1,3,5-triazine with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Tris(3-bromopropyl)-1,3,5-triazine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can participate in oxidation-reduction reactions, although specific examples are limited.
Cross-coupling reactions: The bromine atoms can be used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Cross-coupling reactions: Palladium catalysts such as Pd(PPh3)4 are used, along with bases like potassium carbonate or cesium carbonate, in solvents like toluene or DMF.
Major Products Formed
Nucleophilic substitution: Products include azido, thiol, or alkoxy derivatives of the triazine ring.
Cross-coupling reactions: Products include various biaryl or alkyl-aryl compounds depending on the coupling partner used.
Aplicaciones Científicas De Investigación
2,4,6-Tris(3-bromopropyl)-1,3,5-triazine has several scientific research applications:
Organic synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials science: It is used in the preparation of polymers and dendrimers with specific properties.
Biological studies: The compound can be used to modify biomolecules for studying their functions and interactions.
Mecanismo De Acción
The mechanism of action of 2,4,6-Tris(3-bromopropyl)-1,3,5-triazine largely depends on the type of reaction it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms to which the bromines were attached. This results in the formation of new carbon-nucleophile bonds .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4,6-Tris(2-bromoethyl)-1,3,5-triazine
- 2,4,6-Tris(4-bromobutyl)-1,3,5-triazine
- 2,4,6-Tris(3-chloropropyl)-1,3,5-triazine
Uniqueness
2,4,6-Tris(3-bromopropyl)-1,3,5-triazine is unique due to the specific length and positioning of the bromopropyl groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in organic synthesis and materials science .
Propiedades
Número CAS |
600168-39-6 |
|---|---|
Fórmula molecular |
C12H18Br3N3 |
Peso molecular |
444.00 g/mol |
Nombre IUPAC |
2,4,6-tris(3-bromopropyl)-1,3,5-triazine |
InChI |
InChI=1S/C12H18Br3N3/c13-7-1-4-10-16-11(5-2-8-14)18-12(17-10)6-3-9-15/h1-9H2 |
Clave InChI |
LBEXZWSMMSDPJY-UHFFFAOYSA-N |
SMILES canónico |
C(CC1=NC(=NC(=N1)CCCBr)CCCBr)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-N-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]-2-hydroxybenzamide](/img/structure/B12572800.png)
![(1R,2R,4S)-1,3,3-Trimethyl-2-(2-pyridyl)bicyclo[2.2.1]heptane-2-ol](/img/structure/B12572807.png)
![2,4-Cyclopentadien-1-one, 2,3,4,5-tetrakis[4-(3,7-dimethyloctyl)phenyl]-](/img/structure/B12572809.png)

![Acetic acid--11-[(oxan-2-yl)oxy]undecan-2-ol (1/1)](/img/structure/B12572828.png)
![Acetamide,N-(5-methyl-1,3,4-thiadiazol-2-YL)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12572832.png)
![Benzoic acid, 4-[[4-[bis[2-(acetyloxy)ethyl]amino]phenyl]azo]-](/img/structure/B12572836.png)



![6,9-Imino-5H-cyclohepta[c]pyridine, 6,7,8,9-tetrahydro-, (6R,9S)-](/img/structure/B12572859.png)


![N-(6-Aminohexyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide](/img/structure/B12572873.png)
